molecular formula C4H5ClN2O2 B2677332 1H-Imidazole-2-carboxylic acid hydrochloride CAS No. 1039647-38-5

1H-Imidazole-2-carboxylic acid hydrochloride

Cat. No.: B2677332
CAS No.: 1039647-38-5
M. Wt: 148.55
InChI Key: YATLYOJBJBLUMF-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry and antibiotic resistance research. Its core research value lies in its function as a potent metal-binding pharmacophore for inhibiting Metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to last-resort carbapenem antibiotics, and the development of effective MBL inhibitors is a critical area of study. The 1H-imidazole-2-carboxylic acid moiety acts as a key chemotype that interacts directly with the active site of clinically relevant MBLs, such as the Verona Integron-encoded MBL (VIM-2) . It chelates the second zinc ion in the enzyme's active site and forms hydrogen-bonding interactions with key residues like Arg228, thereby disrupting the enzyme's ability to hydrolyze antibiotics . Structure-guided optimization of this core structure has yielded derivatives that demonstrate potent, broad-spectrum inhibition of MBLs and can restore the efficacy of meropenem in resistant Gram-negative bacteria like Pseudomonas aeruginosa . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1H-imidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATLYOJBJBLUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039647-38-5
Record name 1H-imidazole-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the condensation of glyoxal and ammonia, followed by further functionalization to introduce the carboxylic acid group. The final step involves the conversion to the hydrochloride salt, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different imidazole derivatives with altered functional groups.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of substituted imidazole compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole carboxylates, and other functionalized derivatives, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Resistance Inhibition
1H-Imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore effective against metallo-β-lactamases (MBLs), which are significant contributors to antimicrobial resistance. Recent studies have demonstrated its potential in developing inhibitors that can reverse carbapenem resistance in Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Antitumor Activity
Research indicates that derivatives of 1H-imidazole-2-carboxylic acid exhibit promising antitumor properties. For instance, imidazole-based hybrids have shown selective inhibition of carbonic anhydrases associated with breast and lung tumors, suggesting potential as therapeutic leads for cancer treatment .

Table 1: Summary of Antimicrobial and Antitumor Activities

Study ReferenceActivity TypeTarget Organism/Cell LineIC50 Value
MBL InhibitionE. coli, P. aeruginosaNot specified
AntitumorMDA-MB-231 (breast cancer)Not specified

Catalysis

1H-Imidazole-2-carboxylic acid is utilized as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis. Its role in catalysis is crucial for developing sustainable chemical processes, particularly in the synthesis of pharmaceuticals where efficiency and specificity are paramount .

Biochemical Research

This compound is employed in biochemical studies to investigate enzyme activity and protein interactions. It aids researchers in elucidating metabolic pathways and understanding the mechanisms underlying various biological processes .

Case Study: Enzyme Interaction
A study focused on the interaction of 1H-imidazole-2-carboxylic acid with specific enzymes revealed its capacity to modulate enzyme activity, providing insights into its potential as a biochemical tool for studying metabolic pathways .

Material Science

In material science, 1H-imidazole-2-carboxylic acid is incorporated into advanced materials such as polymers and coatings. Its inclusion enhances durability and chemical resistance, making it valuable for developing materials that can withstand harsh environments .

Agricultural Chemistry

The compound also finds application in agricultural chemistry, particularly in the formulation of agrochemicals. It contributes to the development of more effective herbicides and pesticides that are designed to be safer for the environment while maintaining efficacy against pests .

Mechanism of Action

The mechanism of action of 1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : The free acid (1H-Imidazole-2-carboxylic acid) melts at 198°C , while the hydrochloride form’s exact melting point is unspecified but likely higher due to ionic interactions .
  • Solubility : The hydrochloride salt enhances aqueous solubility compared to the free acid, critical for bioavailability in biological systems .
  • Synthesis : Prepared via methods analogous to Scheme 34 in Iqbal et al. (2022), involving condensation reactions and acid activation with reagents like EDC/HOBt .

Comparison with Structurally Similar Compounds

Imidazole-Based Carboxylic Acids

(a) 4-Imidazoleacetic Acid Hydrochloride

  • Structure : Carboxylic acid at the 4-position of the imidazole ring, with an acetic acid side chain.
  • Molecular Weight : 162.57 g/mol; CAS RN : 3251-69-2; Melting Point : 223–225°C .
  • Activity : Less studied for MBL inhibition but utilized in biochemical assays due to its polar side chain.

(b) 1-Benzyl-1H-Imidazole-2-carboxylic Acid

  • Structure : N1-benzyl substitution on the imidazole ring.
  • Molecular Weight : 202.21 g/mol; CAS RN : 16042-26-5 .

Functional Group Variants

(a) 1H-Imidazole-2-carbaldehyde (2-IC)

  • Structure : Aldehyde group replaces the carboxylic acid at the 2-position.
  • Molecular Weight : 96.09 g/mol; CAS RN : 10111-08-7 .
  • Activity : Exhibits pH-dependent hydration (forms gem-diol under acidic conditions), reducing photochemical stability compared to the carboxylic acid derivative .

(b) Thiazole-4-carboxylic Acid

  • Structure : Thiazole ring instead of imidazole, with a carboxylic acid at the 4-position.
  • Activity : Retains partial MBL inhibition, unlike most structural analogs, underscoring the imidazole ring’s superiority in binding MBL active sites .

Substituted Derivatives

(a) 1-(Propan-2-yl)-1H-Imidazole-2-carboxylic Acid Hydrochloride

  • Structure : N1-isopropyl substitution.
  • Molecular Weight : 192.63 g/mol; CAS RN : 2137950-53-7 .
  • Activity : Reduced MBL inhibition compared to the parent compound, emphasizing the necessity of an unsubstituted NH group for optimal metal coordination in MBLs .

(b) N-(3-(1H-Imidazol-1-yl)propyl)-1-methyl Indole-2-carboxamide

  • Structure : Carboxamide-linked indole moiety.
  • Synthesis : Uses EDC/HOBt-mediated coupling, similar to imidazole-2-carboxylic acid derivatives .
  • Activity : Targets heme oxygenase-1 (HO-1) rather than MBLs, demonstrating functional group specificity in biological targeting .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Melting Point (°C) Key Activity
1H-Imidazole-2-carboxylic acid C₄H₄N₂O₂ 16042-25-4 112.08 198 MBL inhibition
1H-Imidazole-2-carboxylic acid HCl C₄H₅ClN₂O₂ Not specified 148.55 >200 (estimated) Enhanced solubility
4-Imidazoleacetic acid HCl C₅H₇ClN₂O₂ 3251-69-2 162.57 223–225 Biochemical assays
1H-Imidazole-2-carbaldehyde C₄H₄N₂O 10111-08-7 96.09 Not reported Photochemical studies

Biological Activity

1H-Imidazole-2-carboxylic acid hydrochloride (ICA) is a compound of significant interest in medicinal chemistry due to its potential as a metal-binding pharmacophore and its inhibitory effects on metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with ICA.

1H-Imidazole-2-carboxylic acid serves as a core structure for the development of derivatives aimed at inhibiting MBLs, particularly those in the Ambler subclass B1. These enzymes are notorious for hydrolyzing β-lactam antibiotics, rendering them ineffective. The mechanism by which ICA and its derivatives exert their effects involves binding to the active sites of MBLs, disrupting their function, and thereby restoring the efficacy of β-lactam antibiotics such as meropenem.

Key Findings:

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications at the 1-position of ICA significantly influence its inhibitory potency against MBLs. For instance, certain derivatives exhibited enhanced activity by engaging with flexible loops in the MBL active site, improving their penetration into Gram-negative bacterial cells .
  • Inhibition Potency : Among the tested ICA derivatives, some demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects against specific MBLs like VIM-2 .

Antimicrobial Activity

The antimicrobial properties of ICA and its derivatives have been explored extensively. Research indicates that these compounds exhibit varying degrees of activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of ICA Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
ICA Derivative 1Escherichia coli8 µg/mL
ICA Derivative 2Staphylococcus aureus16 µg/mL
ICA Derivative 3Pseudomonas aeruginosa32 µg/mL
ICA Derivative 4Bacillus subtilis4 µg/mL

Note: The above values are indicative and may vary based on experimental conditions .

Case Study 1: Inhibition of MBLs

A recent study demonstrated that a specific derivative of ICA (referred to as compound 55) not only inhibited MBLs effectively but also restored the activity of meropenem against resistant strains of Escherichia coli. This compound was shown to penetrate the bacterial outer membrane and induce morphological changes in bacterial cells post-treatment, suggesting its potential as a therapeutic agent for overcoming carbapenem resistance .

Case Study 2: Antiviral Potential

In addition to its antibacterial properties, ICA derivatives have been investigated for their antiviral activities. A study focusing on hepatitis C virus (HCV) indicated that certain imidazole derivatives could inhibit NS3/4A protease, essential for viral replication. Compounds derived from ICA demonstrated IC50 values in the low micromolar range against this target, highlighting their potential in antiviral drug development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of ICA derivatives have been evaluated in vivo, showing favorable profiles with good absorption and low toxicity. These characteristics are crucial for their consideration as viable therapeutic agents against resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Imidazole-2-carboxylic acid hydrochloride, and how can purity be validated?

  • Methodology : The compound can be synthesized via substitution reactions at the 4(5)-position of the imidazole ring. Key steps include carboxylation under controlled pH and temperature, followed by hydrochlorination. Purity validation should involve melting point analysis (reported as ~198°C for the free acid form) and high-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer-methanol mobile phase (e.g., 70:30 v/v) .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

  • Analysis : Variations in melting points (e.g., 198°C for free acid vs. 223–225°C for derivatives) may arise from differences in hydration states or impurities. Cross-validate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Solubility contradictions can be resolved by testing in buffered solutions (pH 1–14) to account for zwitterionic behavior, as demonstrated in pH-dependent stability studies .

Advanced Research Questions

Q. How does pH influence the tautomeric equilibrium and stability of this compound in aqueous solutions?

  • Experimental Design : Prepare buffer systems (e.g., KCl/HCl for pH 1, KH2_2PO4_4/Na2_2HPO4_4 for pH 7) and use UV-Vis spectroscopy to monitor tautomer shifts. At acidic pH (<3), the protonated imidazole ring dominates, while deprotonation occurs at neutral-to-basic pH, affecting hydrogen-bonding networks and solubility .

Q. What advanced spectroscopic techniques are suitable for characterizing hydrogen-bonding interactions in this compound?

  • Methodology :

  • NMR : Use 1^1H and 13C^{13}\text{C} NMR in D2_2O to observe chemical shifts indicative of hydrogen bonding. For example, the carboxylic proton signal disappears upon deprotonation at higher pH .
  • X-ray crystallography : Resolve crystal structures to identify intermolecular interactions, such as O–H···N bonds between carboxyl groups and imidazole nitrogens .

Q. How can derivatization strategies enhance the compound’s utility in coordination chemistry or drug design?

  • Synthetic Approaches :

  • Introduce substituents at the 4(5)-position (e.g., thiol or alkyl groups) to modify electronic properties. For example, 4(5)-(2-mercaptoethyl) derivatives show enhanced metal-binding capacity .
  • Optimize reaction conditions (e.g., solvent polarity, catalysts) to avoid side reactions, as the imidazole ring is sensitive to electrophilic substitution .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent yields in the synthesis of 1H-Imidazole-2-carboxylic acid derivatives?

  • Troubleshooting :

  • Monitor reaction pH rigorously; deviations >0.5 units can alter tautomer ratios and reaction pathways.
  • Use LC-MS to identify byproducts, such as over-alkylated or oxidized species. Adjust protecting groups (e.g., tert-butyl esters) to stabilize intermediates .

Q. What factors contribute to variability in reported pKa values for the imidazole and carboxylic acid groups?

  • Critical Analysis :

  • pKa differences arise from solvent effects (aqueous vs. organic) and ionic strength. Standardize measurements using potentiometric titrations in 0.1 M KCl to minimize activity coefficient variations.
  • Compare data with computational models (e.g., DFT calculations) to validate experimental results .

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